Hidrocloruro de Rotigotina

Descripción general

Descripción

Rotigotine hydrochloride is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS). It is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours .

Synthesis Analysis

The synthesis of Rotigotine hydrochloride involves several steps. The process includes the use of high-performance liquid chromatography for analyzing rotigotine from pharmacopoeias and literature . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .Molecular Structure Analysis

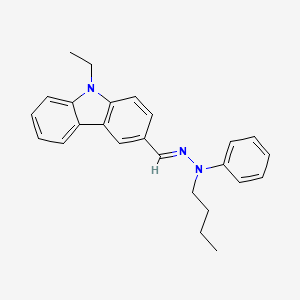

Rotigotine presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen . More detailed studies on the molecular structure of Rotigotine hydrochloride can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rotigotine hydrochloride have been studied extensively. The methods presented show adequate specificity and selectivity in determining the drug in the presence of its impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Rotigotine hydrochloride are analyzed using various methods. These methods are based on high-performance liquid chromatography and are used to evaluate the drug in raw material and its transdermal patches .Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

La rotigotina es un agonista dopaminérgico desarrollado para el tratamiento de la enfermedad de Parkinson . Estimula las neuronas dopaminérgicas postsinápticas en un rango micromolar, que es aproximadamente 140 veces más activo que su enantiómero dextrorrotatorio . Mejoró efectivamente el funcionamiento motor y general en ensayos clínicos en pacientes caucásicos y asiáticos con enfermedad de Parkinson (EP) temprana como monoterapia .

Tratamiento del síndrome de piernas inquietas

Además de la enfermedad de Parkinson, la rotigotina también se utiliza para el tratamiento del síndrome de piernas inquietas . El enantiómero levorrotatorio puro se comercializa en varios países como un parche transdérmico .

Formulación de parche transdérmico

La rotigotina se administra una vez al día a través de un parche transdérmico que libera el fármaco durante un período de 24 horas . Esta formulación está aprobada como monoterapia para el tratamiento de la enfermedad de Parkinson temprana y como terapia combinada con levodopa durante todo el curso de la enfermedad .

Efectos antidepresivos

Al igual que otros agonistas de la dopamina, se ha demostrado que la rotigotina posee efectos antidepresivos y puede ser útil en el tratamiento de la depresión .

Métodos analíticos para materia prima y formulaciones farmacéuticas

Se evaluaron métodos analíticos basados en cromatografía líquida de alta resolución para rotigotina de farmacopeas y literatura . Estos métodos muestran una especificidad y selectividad adecuadas para determinar el fármaco en presencia de sus impurezas .

Estudios de estabilidad

Los informes de oxidación e inestabilidad en una formulación previa indican la necesidad de evaluar las impurezas tanto en la materia prima como en las formas de dosificación farmacéutica de la rotigotina para garantizar la calidad del producto . Sin embargo, todavía faltan estudios más detallados sobre la estabilidad de la rotigotina, principalmente en la caracterización farmacocinética y toxicológica de sus impurezas .

Mecanismo De Acción

Target of Action

Rotigotine hydrochloride is a non-ergolinic dopamine agonist . It acts on all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of functions including motor control, cognition, reward, and mood .

Mode of Action

Rotigotine mimics the neurotransmitter dopamine by activating dopamine receptors in the body . This activation is believed to stimulate post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, rotigotine has been shown to possess antidepressant effects, potentially making it useful in the treatment of depression .

Biochemical Pathways

It is known that dopamine plays a critical role in several pathways, including the mesolimbic pathway (associated with reward and motivation), the nigrostriatal pathway (associated with movement), and the mesocortical pathway (associated with cognition and emotion) . By acting as a dopamine agonist, rotigotine may influence these pathways and their downstream effects .

Pharmacokinetics

Rotigotine is formulated as a once-daily transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours . This method of delivery helps maintain stable plasma concentrations of the drug . The bioavailability of rotigotine is approximately 37% when administered transdermally . It is metabolized in the liver and has an elimination half-life of 5-7 hours . Approximately 71% of the drug is excreted in urine and 23% in feces .

Result of Action

The activation of dopamine receptors by rotigotine can lead to various molecular and cellular effects. For instance, in the context of Parkinson’s disease, the stimulation of dopaminergic neurons can help improve motor symptoms and activities of daily living . Additionally, rotigotine may improve some non-motor symptoms, such as sleep disturbances .

Action Environment

The efficacy and stability of rotigotine can be influenced by various environmental factors. For example, the transdermal delivery mechanism of rotigotine can be affected by factors such as skin condition and temperature . Furthermore, individual factors such as age, sex, and genetic variations can also influence the pharmacokinetics and pharmacodynamics of rotigotine . More research is needed to fully understand how these and other environmental factors influence the action of rotigotine .

Direcciones Futuras

Propiedades

IUPAC Name |

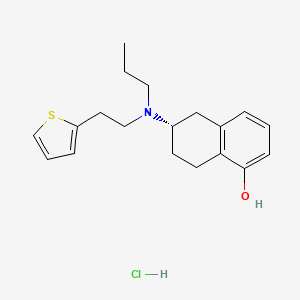

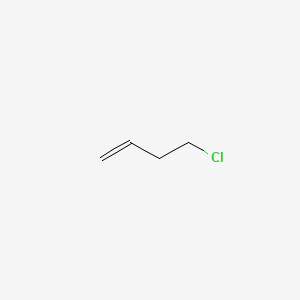

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154792 | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125572-93-2 | |

| Record name | Rotigotine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)